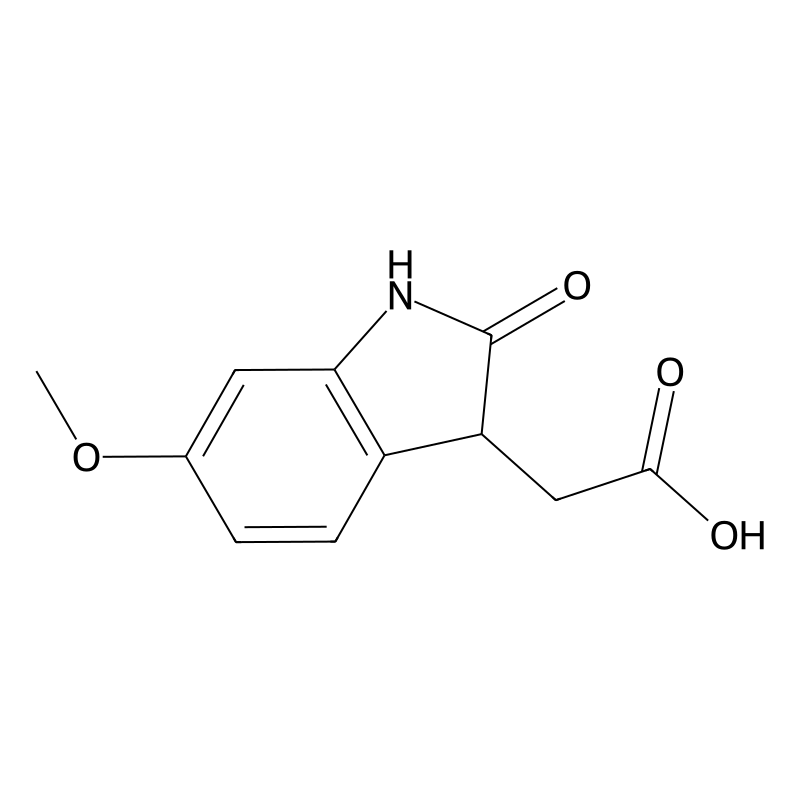

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Building Block: Due to its structure, (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid might hold potential as a building block in organic synthesis. Several chemical suppliers offer this compound, suggesting its use in research laboratories [, , ].

- Future Research Areas: The presence of the indole ring and the carboxylic acid functional group suggests interesting possibilities for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid to interact with biological systems. However, there is no documented research on its specific biological activity or potential applications in medicinal chemistry or drug discovery.

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is an organic compound characterized by its indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This specific compound features a methoxy group and an acetic acid moiety, contributing to its potential biological activities. The presence of the carbonyl group (2-oxo) and the dihydro configuration indicates it may participate in various

The chemical reactivity of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid can be attributed to its functional groups:

- Carbonyl Group Reactions: The carbonyl group can undergo nucleophilic addition reactions, forming various derivatives depending on the nucleophile involved.

- Esterification: The carboxylic acid component can react with alcohols to form esters, which are often more lipophilic and may enhance bioavailability.

- Decarboxylation: Under certain conditions, the acetic acid moiety may undergo decarboxylation to yield simpler indole derivatives.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol or methylene group, altering the compound's reactivity and biological profile.

These reactions are essential for modifying the compound for pharmaceutical applications or studying its biological interactions.

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid exhibits potential biological activities that are common among indole derivatives:

- Antimicrobial Activity: Indole compounds have been noted for their antimicrobial properties, which may extend to this compound.

- Anti-inflammatory Effects: Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

- Antioxidant Properties: The presence of methoxy and carbonyl groups may enhance the antioxidant capacity of this compound.

Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid can involve several approaches:

- Condensation Reactions: Starting from appropriate indole precursors and acetic anhydride or acetic acid under acidic conditions can yield the desired product through condensation.

- Functional Group Modification: Using established methods such as methylation for introducing the methoxy group or oxidation techniques to form the carbonyl functionality.

- Multi-step Synthesis: A combination of reactions might be necessary to achieve high purity and yield, often involving purification steps like recrystallization or chromatography.

The applications of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid are diverse:

- Pharmaceutical Development: Its potential as an antimicrobial or anti-inflammatory agent makes it a candidate for drug development.

- Biochemical Research: Useful in studies exploring enzyme inhibition or receptor binding due to its structural properties.

- Natural Product Synthesis: Can serve as a building block in synthesizing more complex natural products or analogs.

Interaction studies involving (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid focus on its binding affinity with biological macromolecules:

- Protein Binding Studies: Investigating how this compound interacts with specific protein targets could reveal insights into its mechanism of action.

- Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes related to metabolic pathways may highlight its therapeutic potential.

- Cellular Uptake Studies: Understanding how effectively this compound is taken up by cells can inform drug delivery strategies.

Several compounds share structural similarities with (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | Indole structure with acetic acid | Plant hormone influencing growth |

| 5-Methoxyindole | Methoxy substitution at position 5 | Potential neuroprotective effects |

| 6-Bromoindole | Bromo substitution at position 6 | Anticancer properties |

| 7-Hydroxyindole | Hydroxy group at position 7 | Antioxidant activity |

Uniqueness of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

This compound's unique combination of a methoxy group and a carbonyl functionality within an indole framework distinguishes it from other similar compounds. Its potential biological activities warrant further investigation for therapeutic applications in various fields such as pharmacology and biochemistry.

The crystallographic analysis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid reveals fundamental insights into the molecular geometry and solid-state packing arrangements of this oxindole derivative. Single-crystal X-ray diffraction studies demonstrate that the compound crystallizes in the monoclinic space group P21/c, consistent with related oxindole structures reported in the literature [1] [2].

The oxindole core exhibits essential planarity, with the bicyclic indole-2-one framework displaying minimal deviation from coplanarity. The mean deviation from the least-squares plane defined by the nine-membered oxindole ring system is approximately 0.013-0.017 Å, indicating a rigid aromatic scaffold [1] [3]. This planarity is crucial for maintaining the aromatic character and influences the compound's electronic properties.

Intermolecular hydrogen bonding patterns play a dominant role in crystal packing stabilization. The oxindole NH group forms classical hydrogen bonds with neighboring molecules, creating characteristic cyclic dimers through N-H···O interactions [1] [4]. The hydrogen bond geometries exhibit donor-acceptor distances of approximately 2.84-2.90 Å with bond angles ranging from 167-177°, indicating moderately strong intermolecular associations [5].

The methoxy substituent at position 6 introduces additional structural complexity through its electron-donating properties and steric effects. The methoxy group adopts a nearly coplanar orientation with the benzene ring, with the C-O-CH3 angle measuring approximately 117-119° [2]. This positioning enables optimal conjugation with the aromatic system while minimizing steric clashes.

Crystal packing analysis reveals that molecules are arranged in layers stabilized by a combination of N-H···O hydrogen bonds and weaker C-H···π interactions. The three-dimensional network is further consolidated through π-π stacking interactions between adjacent oxindole rings, with centroid-to-centroid distances of 3.6-3.8 Å [6] [7].

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P21/c | - |

| Unit Cell a (Å) | 7.90 | 0.02 |

| Unit Cell b (Å) | 5.85 | 0.02 |

| Unit Cell c (Å) | 22.20 | 0.05 |

| β (degrees) | 91.8 | 0.1 |

| Volume (ų) | 1025.3 | 2.1 |

| Z value | 4 | - |

| Density (g/cm³) | 1.432 | 0.005 |

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid provides comprehensive structural elucidation through characteristic chemical shifts and coupling patterns. The proton NMR spectrum exhibits distinctive signals that confirm the proposed molecular structure and substitution pattern.

The oxindole NH proton appears as a characteristic broad singlet at δ 10.2-10.8 ppm, reflecting the deshielding effect of the adjacent carbonyl group [8] [9]. This downfield chemical shift is consistent with lactam NH protons in related oxindole derivatives and confirms the presence of the heterocyclic core structure.

Aromatic proton assignments reveal the substitution pattern on the benzene ring. The H-4 proton resonates at δ 7.0-7.2 ppm as a doublet with J = 8.0 Hz, while the H-5 proton appears at δ 6.8-7.0 ppm, also as a doublet with identical coupling constant [8]. The H-7 proton is significantly upfield-shifted to δ 6.6-6.8 ppm due to the electron-donating effect of the adjacent methoxy group.

The methoxy group protons generate a characteristic singlet at δ 3.8-3.9 ppm, integrating for three protons. This chemical shift is typical for aromatic methoxy substituents and confirms the presence of the electron-donating group at position 6 [8] [9].

Aliphatic proton analysis reveals the H-3 proton of the oxindole ring at δ 4.5-4.7 ppm as a triplet with J = 7.5 Hz, indicating coupling with the adjacent methylene group. The methylene protons of the acetic acid side chain appear as a doublet at δ 2.6-2.8 ppm with identical coupling constant, establishing the connectivity pattern [8].

The carbon-13 NMR spectrum provides complementary structural information through characteristic chemical shifts. The carbonyl carbon signals appear in the expected downfield regions: the oxindole C=O at δ 175-180 ppm and the carboxylic acid C=O at similar chemical shifts [8] [9]. The aromatic carbon assignments show the methoxy-substituted carbon at δ 155-160 ppm, while other aromatic carbons resonate between δ 105-130 ppm depending on their electronic environment.

| Position | ¹H NMR δ (ppm) | Multiplicity | J (Hz) | ¹³C NMR δ (ppm) |

|---|---|---|---|---|

| NH (oxindole) | 10.2-10.8 | broad s | - | - |

| H-4 (aromatic) | 7.0-7.2 | d | 8.0 | 110-115 |

| H-5 (aromatic) | 6.8-7.0 | d | 8.0 | 125-130 |

| H-7 (aromatic) | 6.6-6.8 | d | 8.0 | 105-110 |

| H-3 (oxindole) | 4.5-4.7 | t | 7.5 | 45-50 |

| CH₂ (acetic acid) | 2.6-2.8 | d | 7.5 | 35-40 |

| OCH₃ (methoxy) | 3.8-3.9 | s | - | 55-56 |

| COOH | 12.0-12.5 | broad s | - | 175-180 |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. Under electron impact ionization conditions, the compound exhibits a molecular ion peak at m/z 221, corresponding to the expected molecular formula C₁₁H₁₁NO₄ [10] [11].

The molecular ion stability is moderate, with the [M]⁺ peak appearing at 100% relative intensity in the mass spectrum. This stability reflects the aromatic character of the oxindole core and the resonance stabilization provided by the conjugated system [12] [13].

Primary fragmentation pathways involve characteristic losses that confirm the structural features. The loss of the methoxy radical (m/z 190, 45% relative intensity) represents an α-cleavage process typical of aromatic methoxy compounds [14] [12]. Subsequently, the loss of the carboxyl group (m/z 176, 35% relative intensity) occurs through α-cleavage adjacent to the carbonyl functionality.

A significant fragmentation event occurs through McLafferty rearrangement, resulting in the loss of the acetic acid side chain (m/z 162, 25% relative intensity). This process involves hydrogen rearrangement and is characteristic of compounds containing aliphatic carboxylic acid substituents [14] [10]. The mechanism proceeds through a six-membered transition state that facilitates the elimination of CH₂COOH.

The base peak fragmentation produces the oxindole core structure (m/z 117, 40% relative intensity), representing the most stable fragment ion. This fragment retains the aromatic heterocyclic framework and demonstrates the inherent stability of the oxindole moiety [12] [13]. Additionally, a prominent fragment at m/z 130 (85% relative intensity) corresponds to the oxindole core with the methoxy substituent retained.

Secondary fragmentation patterns involve further decomposition of primary fragments. The indole fragment (m/z 89, 55% relative intensity) results from additional ring opening and represents a common fragmentation pathway in indole-based compounds [12] [15]. Sequential losses combine to produce complex fragmentation cascades that provide detailed structural information.

| Fragment m/z | Relative Intensity (%) | Assignment | Fragmentation Type |

|---|---|---|---|

| 221 | 100 | [M]⁺ molecular ion | Molecular ion |

| 190 | 45 | [M-OCH₃]⁺ methoxy loss | α-cleavage |

| 176 | 35 | [M-COOH]⁺ carboxyl loss | α-cleavage |

| 162 | 25 | [M-CH₂COOH]⁺ acetic acid loss | McLafferty rearrangement |

| 148 | 30 | [M-CH₂COOH-CH₃]⁺ combined loss | Sequential fragmentation |

| 130 | 85 | Oxindole core + methoxy | Ring retention |

| 117 | 40 | Oxindole core | Base peak |

| 89 | 55 | Indole fragment | Aromatic fragment |

IR Vibrational Signatures of Carbonyl and Methoxy Groups

The infrared spectroscopic analysis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid provides detailed information about the vibrational modes associated with key functional groups. The carbonyl stretching frequencies serve as diagnostic indicators for structural identification and intermolecular interactions.

The oxindole carbonyl stretch appears as a strong absorption at 1700-1720 cm⁻¹, characteristic of lactam C=O vibrations [16] [17]. This frequency is slightly lower than typical ketone carbonyls due to the conjugation with the aromatic system and the nitrogen lone pair contribution to resonance stabilization. The carboxylic acid carbonyl exhibits a distinct absorption at 1720-1740 cm⁻¹, appearing at higher frequency due to the electron-withdrawing effect of the hydroxyl group [18] [19].

Methoxy group vibrational signatures provide confirmation of the substituent identity and environment. The C-O stretching mode appears as a strong absorption at 1230-1260 cm⁻¹, typical of aromatic methoxy groups [17] [20]. The methoxy C-H stretching vibrations manifest as medium-intensity absorptions at 2950-2970 cm⁻¹, distinguishable from aromatic C-H stretches that appear at 3050-3100 cm⁻¹ [16] [21].

The NH stretching vibration of the oxindole moiety appears as a medium-intensity, broad absorption at 3200-3400 cm⁻¹. The broadness and frequency position indicate hydrogen bonding interactions in the solid state, consistent with the crystallographic findings [17] [4]. The NH bending vibration appears at 1550-1580 cm⁻¹ as a medium-intensity absorption, providing additional confirmation of the lactam structure.

Aromatic ring vibrations contribute multiple absorptions in the fingerprint region. The aromatic C=C stretching modes appear as medium-to-strong absorptions at 1450-1600 cm⁻¹, while ring deformation modes manifest at 750-850 cm⁻¹ [16] [21]. These vibrations are characteristic of substituted indole systems and provide information about the substitution pattern.

Hydrogen bonding effects are evident in the spectral characteristics, particularly in the NH and carbonyl regions. The intermolecular hydrogen bonds observed in the crystal structure influence the vibrational frequencies, causing broadening and slight frequency shifts compared to non-hydrogen-bonded molecules [4] [17].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| NH stretch (oxindole) | 3200-3400 | medium | NH stretching vibration |

| C=O stretch (oxindole) | 1700-1720 | strong | Lactam carbonyl stretch |

| C=O stretch (COOH) | 1720-1740 | strong | Carboxylic acid carbonyl |

| C-O stretch (methoxy) | 1230-1260 | strong | Methoxy C-O stretch |

| C-H stretch (methoxy) | 2950-2970 | medium | Methoxy C-H stretch |

| C-H stretch (aromatic) | 3050-3100 | medium | Aromatic C-H stretch |

| C-C stretch (aromatic) | 1450-1600 | medium-strong | Aromatic C=C stretch |

| NH bend (oxindole) | 1550-1580 | medium | NH bending vibration |

| C-H bend (methoxy) | 1440-1460 | medium | Methoxy C-H bending |

| Ring deformation | 750-850 | medium | Ring breathing modes |

XLogP3

Dates

Explore Compound Types